2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H16F3N5OS2 and its molecular weight is 439.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.
Chemical Structure and Synthesis
The compound features a complex structure that combines a benzo[d]thiazole moiety with a trifluoromethyl-pyrimidine and piperazine groups. The synthesis typically involves multi-step reactions, including thioether formation and acylation processes. The synthesis pathway is crucial as it influences the biological activity of the resultant compound.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, derivatives similar to the target compound have shown significant antibacterial and antifungal activities. A study reported that compounds derived from benzothiazole exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens, indicating strong efficacy .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
2-MBI | 50 | Antibacterial |
ZR-5 | 25 | Antifungal |
ZR-6 | 40 | Antiprotozoal |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the benzothiazole structure has been well-documented. For instance, derivatives of 2-(benzo[d]thiazol-2-ylthio) were synthesized and screened for anti-inflammatory effects. One study indicated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases .
Anticancer Activity
Research into the anticancer properties of benzothiazole derivatives has revealed promising results. Compounds similar to This compound have been tested against various cancer cell lines, showing moderate to high inhibitory effects on cell proliferation. For example, some derivatives demonstrated IC50 values in the micromolar range against breast and liver cancer cell lines .
Cell Line | IC50 (μM) | Compound Tested |
---|---|---|
MDA-MB-231 (Breast) | 10 | Benzothiazole Derivative A |
SK-Hep-1 (Liver) | 15 | Benzothiazole Derivative B |
NUGC-3 (Gastric) | 12 | Benzothiazole Derivative C |
The mechanisms underlying the biological activities of this compound are diverse:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Anti-inflammatory Mechanism : It likely modulates cytokine production or inhibits pathways such as NF-kB which are critical in inflammation.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells or inhibit cell cycle progression through various signaling pathways.
Case Studies
Several case studies have been documented regarding the efficacy of related compounds:
- A study on a series of benzothiazole derivatives demonstrated their ability to inhibit Mycobacterium bovis, highlighting their potential against tuberculosis .
- Another investigation showed that specific derivatives could effectively reduce tumor growth in animal models, supporting their use in cancer therapy .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS2/c19-18(20,21)14-9-15(23-11-22-14)25-5-7-26(8-6-25)16(27)10-28-17-24-12-3-1-2-4-13(12)29-17/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEKBFWIIFNXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.